4-Fluoro-3-hydroxy-N-methylbenzamide
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Overview
Description
4-Fluoro-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, featuring a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Hydroxylation: The 4-fluorobenzoic acid undergoes hydroxylation to introduce the hydroxyl group at the 3-position, forming 4-fluoro-3-hydroxybenzoic acid.
Amidation: The 4-fluoro-3-hydroxybenzoic acid is then reacted with methylamine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or modify the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-3-oxo-N-methylbenzamide.
Reduction: Formation of 4-fluoro-3-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methylbenzamide: Lacks the hydroxyl group at the 3-position.
3-Hydroxy-N-methylbenzamide: Lacks the fluorine atom at the 4-position.
4-Fluoro-3-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
4-Fluoro-3-hydroxy-N-methylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-fluoro-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12) |
InChI Key |
QYYLYVLOTLBRSP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
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